molecular formula C17H18O5 B2795392 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid CAS No. 304896-80-8

2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Cat. No.: B2795392
CAS No.: 304896-80-8
M. Wt: 302.326
InChI Key: PZGWUROEALRBFV-UHFFFAOYSA-N
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Description

2-[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (CAS: 304896-80-8) is a synthetic coumarin derivative characterized by a benzo[c]chromen-6-one core substituted with a 4-methyl group and a propanoic acid side chain at the 3-position. Its molecular formula is C₁₇H₁₈O₅ (MW: 302.3), distinguishing it from simpler coumarins by the fused cyclohexene ring and methyl-propanoate modifications .

Properties

IUPAC Name

2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-9-14(21-10(2)16(18)19)8-7-12-11-5-3-4-6-13(11)17(20)22-15(9)12/h7-8,10H,3-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGWUROEALRBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (CAS Number: 313471-13-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, anti-cancer, and antimicrobial effects, supported by data from various studies.

The molecular formula of this compound is C₁₆H₁₆O₅, with a molecular weight of 288.3 g/mol. Its structure includes a benzo[c]chromene moiety which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₆O₅
Molecular Weight288.3 g/mol
CAS Number313471-13-5

Anti-Cancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of benzo[c]chromene compounds can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) with varying degrees of potency. The IC50 values for these compounds often fall within the micromolar range, indicating considerable effectiveness against tumor cells .
  • Mechanism of Action : The mechanism by which these compounds exert their anti-cancer effects often involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression and metastasis .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties:

  • Cytokine Inhibition : Similar compounds have shown the ability to reduce the release of pro-inflammatory cytokines in vitro. This suggests that this compound may modulate inflammatory pathways effectively .
  • Potential Applications : Given its anti-inflammatory properties, this compound could be explored for therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

While the antimicrobial activity of this compound has been less extensively studied compared to its anti-cancer and anti-inflammatory effects, preliminary findings suggest some efficacy:

  • Bacterial Pathogen Testing : Studies on related benzoxazepine derivatives indicate limited but significant activity against specific bacterial pathogens . This opens avenues for further exploration into the antimicrobial potential of this compound.

Case Studies and Research Findings

  • Study on Cytotoxicity : A study evaluating various derivatives showed that certain structural modifications enhance cytotoxicity against MCF-7 cells. The findings indicated that compounds with a benzo[c]chromene scaffold exhibited promising results in inhibiting cell growth .
  • Inflammation Modulation : Another research effort focused on the modulation of inflammatory responses in cell cultures treated with related compounds. Results indicated a significant decrease in IL-6 levels post-treatment .
  • Antimicrobial Evaluation : An investigation into the antimicrobial properties revealed that while some derivatives were effective against Gram-positive bacteria, others showed minimal activity against Gram-negative strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 3-oxypropanoic acid-substituted benzo[c]chromen-6-ones. Key structural analogs and their distinguishing features are discussed below:

Parent Compound: 2-[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic Acid

  • CAS : 313471-13-5
  • Formula : C₁₆H₁₆O₅ (MW: 288.3)
  • Key Differences : Lacks the 4-methyl group present in the target compound.
  • Properties : LogP = 3.14 (indicative of moderate lipophilicity), with three rotatable bonds contributing to conformational flexibility .
  • Applications : Used as a reference compound in structural studies of coumarin derivatives .

Chloro-Substituted Derivatives

  • Example: 2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (CAS: 326878-37-9) Formula: C₁₆H₁₅ClO₅ (MW: 322.7) Key Differences: A chlorine atom at the 2-position increases molecular weight and polarity. Properties: Higher LogP (predicted ~3.5) due to chlorine’s electronegativity and steric effects. Available commercially (95% purity) for pharmacological screening .

Methyl Ester Analogs

  • Example: Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate (CAS: Not specified) Formula: C₁₇H₁₈O₅ (MW: 302.3) Key Differences: Propanoic acid is esterified to a methyl ester, enhancing lipophilicity (LogP ~3.8). Applications: Likely serves as a prodrug, improving membrane permeability compared to the free acid form .

Acetic Acid Variants

  • Example: [(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid (CAS: 302551-41-3) Formula: C₁₆H₁₆O₅ (MW: 288.3) Key Differences: Shorter acetic acid chain reduces steric bulk and increases solubility compared to propanoic analogs .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Name CAS Molecular Formula MW LogP Key Substituents
2-[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid 304896-80-8 C₁₇H₁₈O₅ 302.3 ~3.3* 4-methyl, 3-oxypropanoic acid
2-[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid 313471-13-5 C₁₆H₁₆O₅ 288.3 3.14 3-oxypropanoic acid
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid 326878-37-9 C₁₆H₁₅ClO₅ 322.7 ~3.5* 2-chloro, 3-oxypropanoic acid
Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate - C₁₇H₁₈O₅ 302.3 ~3.8* 3-oxypropanoic acid methyl ester

*Predicted values based on structural analogs.

Research Findings and Structural Insights

  • Conversely, chloro-substituted derivatives exhibit enhanced electronic effects, improving interactions with hydrophobic binding pockets .
  • Biological Relevance: A related compound, 2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, was identified in Radix Saposhnikoviae (a traditional Chinese herb), showing higher concentrations in 1-year-old plants, suggesting natural biosynthesis variability .

Q & A

Q. What are the critical steps and analytical methods for synthesizing 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid?

The synthesis typically involves multi-step reactions, including esterification, cyclization, and functional group modifications. Key considerations include optimizing reaction temperatures and times to maximize yield and purity. Thin-layer chromatography (TLC) is essential for monitoring intermediate stages . Post-synthesis purification may require recrystallization or column chromatography. Structural validation relies on spectroscopic techniques such as NMR (¹H/¹³C), IR, and mass spectrometry .

Q. How can researchers identify and characterize the key functional groups in this compound?

The compound contains a benzo[c]chromen core with a methyl group at position 4, a ketone at position 6, and a propanoic acid side chain. Functional group analysis should combine:

  • IR spectroscopy to confirm carbonyl (C=O) and carboxylic acid (O-H) stretches.
  • NMR spectroscopy to resolve aromatic protons (benzo[c]chromen) and methyl/ethyl substituents.
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation. Cross-referencing spectral data with analogous chromen derivatives is recommended .

Q. What experimental precautions are necessary when handling this compound in the lab?

While specific toxicity data may be limited, general safety protocols for carboxylic acid derivatives apply:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Monitor airborne concentrations via gas chromatography or workplace exposure limits (WELs).
  • Implement engineering controls (e.g., ventilation) and emergency showers/eye wash stations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

  • 2D NMR techniques (e.g., COSY, HSQC) to confirm proton-carbon correlations.
  • X-ray crystallography for definitive stereochemical assignment.
  • Computational validation (e.g., DFT calculations) to compare experimental and theoretical spectra .

Q. What methodologies optimize reaction conditions for scale-up synthesis?

Use a Design of Experiments (DoE) approach to systematically vary parameters:

ParameterRange/Considerations
Temperature60–120°C (cyclization steps)
Solvent polarityPolar aprotic (e.g., DMF)
CatalystsAcid/base catalysts (e.g., H₂SO₄, K₂CO₃)
High-throughput screening (HTS) can rapidly identify optimal conditions .

Q. How can computational modeling predict the compound’s biological activity?

  • Molecular docking to assess binding affinity with target proteins (e.g., cyclooxygenase for anti-inflammatory potential).
  • QSAR models to correlate structural features (e.g., substituent electronegativity) with activity. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies address discrepancies in biological activity data across studies?

Conflicting results may stem from assay variability or impurities. Solutions include:

  • Reproducibility checks using standardized protocols (e.g., OECD guidelines).
  • Purity assessment via HPLC (>95% purity threshold).
  • Meta-analysis of published data to identify trends or methodological biases .

Methodological Notes

  • Data Analysis : Use software like MestReNova (NMR) or Gaussian (computational modeling) for reproducible analysis.
  • Experimental Design : Reference frameworks like factorial design or response surface methodology (RSM) for robust optimization .
  • Safety Compliance : Align with OSHA standards (29 CFR 1910.1020) for chemical exposure monitoring .

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